AKB-6899

Description

Structure

3D Structure

Properties

IUPAC Name |

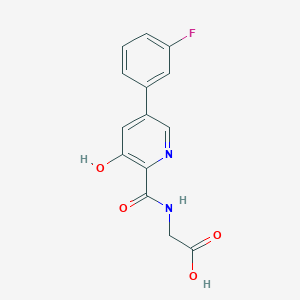

2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWOWORYDKAEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007377-55-0 | |

| Record name | AKB-6899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AKB-6899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition in Cancer Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). In well-oxygenated (normoxic) cells, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a broad range of genes that promote tumor survival and growth. These genes are involved in critical processes such as angiogenesis, glucose metabolism, cell proliferation, and invasion. The central role of HIF-1α in tumor adaptation to hypoxia has made it a prime target for cancer therapy. This technical guide provides an in-depth exploration of the mechanism of action of HIF-1α inhibitors in cancer cells, supported by experimental data and methodologies.

The HIF-1α Signaling Pathway in Normoxia and Hypoxia

Under normoxic conditions, the HIF-1α subunit is tightly regulated and maintained at low levels through a process of oxygen-dependent degradation. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[2][3] The VHL complex then ubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][3]

In the hypoxic environment of a tumor, the lack of oxygen as a substrate for PHD enzymes leads to the inhibition of HIF-1α hydroxylation.[2][4] Consequently, HIF-1α is not recognized by the VHL complex and is stabilized. The stable HIF-1α protein accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with HIF-1β (also known as the Aryl Hydrocarbon Receptor Nuclear Translocator, ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[5]

Diagram: HIF-1α Signaling Pathway

Caption: Regulation of HIF-1α under normoxic and hypoxic conditions.

The Role of HIF-1α in Cancer Progression

The activation of HIF-1α in cancer cells orchestrates a cellular response that promotes tumor growth and survival.[1] Key downstream effects of HIF-1α activation include:

-

Angiogenesis: HIF-1α induces the expression of vascular endothelial growth factor (VEGF), a potent stimulator of new blood vessel formation.[5] This process, known as angiogenesis, is crucial for supplying tumors with nutrients and oxygen, enabling their expansion.

-

Metabolic Reprogramming: Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. HIF-1α enhances this metabolic switch by upregulating glucose transporters (e.g., GLUT1) and glycolytic enzymes.[1] This allows for rapid ATP production and provides building blocks for cell proliferation.

-

Cell Survival and Proliferation: HIF-1α can regulate the expression of genes involved in cell cycle control and apoptosis, contributing to increased cancer cell survival under stressful conditions.[4]

-

Invasion and Metastasis: HIF-1α can promote the expression of genes involved in epithelial-mesenchymal transition (EMT), cell motility, and extracellular matrix remodeling, thereby facilitating tumor invasion and metastasis.

Mechanisms of Action of HIF-1α Inhibitors

Given the critical role of HIF-1α in cancer, a variety of inhibitors have been developed that target different stages of the HIF-1α signaling pathway. These can be broadly categorized as follows:

-

Inhibitors of HIF-1α Expression: These agents act at the level of transcription or translation to reduce the amount of HIF-1α protein produced.

-

Inhibitors of HIF-1α Stabilization: These compounds promote the degradation of HIF-1α, even under hypoxic conditions.

-

Inhibitors of HIF-1α/HIF-1β Dimerization and DNA Binding: These molecules prevent the formation of the active HIF-1 transcriptional complex or its binding to HREs.

-

Inhibitors of HIF-1α Transcriptional Activity: These drugs block the ability of the HIF-1 complex to activate gene transcription.

Diagram: Mechanisms of HIF-1α Inhibitors

Caption: Classification of HIF-1α inhibitors based on their mechanism of action.

Preclinical and Clinical Evidence

Numerous preclinical studies have demonstrated the anti-tumor efficacy of HIF-1α inhibitors in various cancer models. For instance, the HIF-1α inhibitor IDF-11774 has been shown to inhibit the proliferation, migration, and invasion of thyroid cancer cells in vitro.[6] In a study on colon cancer cells, IDF-11774 was found to suppress cancer cell metabolism by promoting the proteasomal degradation of HIF-1α.[6] Another compound, LW6, induces the expression of VHL, leading to the degradation of HIF-1α and delayed tumor growth in a colon cancer xenograft model.[3]

While many HIF-1α inhibitors are still in the early stages of clinical development, some have progressed to clinical trials. For example, digoxin, a cardiac glycoside, has been shown to suppress neovascularization by decreasing HIF-1α levels and has undergone Phase II clinical trials.[3] The development and testing of novel HIF-1α inhibitors remain an active area of cancer research.

Experimental Protocols

Western Blotting for HIF-1α Detection

Objective: To determine the protein levels of HIF-1α in cancer cells treated with a potential inhibitor under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, Hep3B) and allow them to adhere. Treat the cells with the HIF-1α inhibitor at various concentrations for a specified duration. For hypoxic conditions, place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 4-6 hours prior to harvesting.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Luciferase Reporter Assay for HIF-1α Transcriptional Activity

Objective: To measure the effect of an inhibitor on the transcriptional activity of HIF-1.

Methodology:

-

Cell Transfection: Co-transfect cancer cells with a reporter plasmid containing multiple copies of the HRE sequence upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Inhibitor Treatment and Hypoxia Induction: After transfection, treat the cells with the inhibitor and expose them to hypoxic conditions as described above.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase activity in treated versus untreated cells.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a HIF-1α inhibitor in a preclinical animal model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the HIF-1α inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and its target genes).

Diagram: Experimental Workflow for Evaluating HIF-1α Inhibitors

Caption: A typical experimental workflow for the preclinical evaluation of HIF-1α inhibitors.

Quantitative Data Summary

| Parameter | HIF-1α Inhibitor | Cancer Cell Line/Model | Effect | Reference |

| Cell Proliferation | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |

| Cell Migration | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |

| Cell Invasion | IDF-11774 | BCPAP (Thyroid Cancer) | Dose-dependent inhibition | [6] |

| Anchorage-Independent Growth | IDF-11774 | BCPAP (Thyroid Cancer) | Inhibition | [6] |

| Tumor Growth | LW6 | HCT116 (Colon Cancer) Xenograft | Significant delay in tumor growth | [3] |

| Neovascularization | Digoxin | P493 and PC3 Xenografts | Suppression | [3] |

Conclusion

The HIF-1α signaling pathway is a critical mediator of tumor adaptation to the hypoxic microenvironment and represents a highly attractive target for cancer therapy. A diverse range of HIF-1α inhibitors with various mechanisms of action are under investigation. Continued research into the development and clinical evaluation of these agents holds promise for improving the treatment of a wide spectrum of cancers. This guide provides a foundational understanding of the core mechanisms of HIF-1α inhibition and the experimental approaches used to validate these therapeutic strategies.

References

- 1. Hypoxia-Inducible Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]

- 3. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action Sites and Clinical Application of HIF-1α Inhibitors [mdpi.com]

- 6. Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro [mdpi.com]

The Discovery and Synthesis of Vadadustat (AKB-6899): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Vadadustat, also known as AKB-6899, is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting prolyl hydroxylase domain (PHD) enzymes, vadadustat stabilizes HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO). This document provides a detailed technical guide on the discovery, synthesis, and mechanism of action of vadadustat.

Discovery and Mechanism of Action

Vadadustat was designed to mimic the body's natural response to high altitude, where lower oxygen levels lead to increased red blood cell production. It is an equipotent inhibitor of the three human PHD isozymes (PHD1, PHD2, and PHD3), which are responsible for the degradation of HIF-α in normoxic conditions.[1] Inhibition of these enzymes leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes.[2][3] This transcriptional activation results in increased endogenous production of EPO, leading to erythropoiesis.[4] Preclinical studies have shown that vadadustat leads to the time- and concentration-dependent stabilization of HIF-1α and HIF-2α.[1]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of vadadustat.

Table 1: Preclinical In Vitro Efficacy of Vadadustat

| Parameter | Value | Cell Line/Enzyme | Reference |

| PHD1 IC₅₀ | 15.36 nM (95% CI: 11.96, 19.73) | Recombinant Human PHD1 | |

| PHD2 IC₅₀ | 11.83 nM (95% CI: 8.20, 17.07) | Recombinant Human PHD2 | |

| PHD3 IC₅₀ | 7.63 nM (95% CI: 7.21, 8.07) | Recombinant Human PHD3 |

Table 2: Pharmacokinetic Parameters of Vadadustat in Healthy Volunteers and CKD Patients

| Population | Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | t₁/₂ (hours) | AUC (ng·h/mL) | Reference |

| Healthy Volunteers (Single Dose) | 80 - 1200 mg | Dose-proportional increase | 3 - 4 | ~4.5 | Dose-proportional increase | [5] |

| Healthy Volunteers (Multiple Doses) | 500 - 900 mg daily for 10 days | Dose-proportional increase | 3 - 4 | ~4.5 | Dose-proportional increase | [5][6] |

| CKD Stage 3 (Single Dose) | 500 mg | - | 5 - 6 | 7.2 | - | [5] |

| CKD Stage 4 (Single Dose) | 500 mg | - | 5 - 6 | 8.5 | - | [5] |

| Dialysis Patients (Multiple Doses) | 600, 750, 900 mg daily | Dose-dependent increase | - | - | Dose-dependent increase | [7] |

Table 3: Phase 2a Clinical Trial Efficacy of Vadadustat in Non-Dialysis CKD Patients (6 weeks)

| Treatment Group (Once Daily) | Mean Change in Hemoglobin (g/dL) | Percentage of Patients with ≥1 g/dL Hb Increase | Reference |

| Placebo | - | - | [8] |

| 240 mg | Statistically significant increase vs. placebo | - | [8] |

| 370 mg | Statistically significant increase vs. placebo | - | [8] |

| 500 mg | Statistically significant increase vs. placebo | - | [8] |

| 630 mg | 1.39 (SD 0.67) | 78% | [8] |

Table 4: Phase 3 Clinical Trial (PRO2TECT) Efficacy of Vadadustat in Non-Dialysis CKD Patients

| Parameter | Vadadustat | Darbepoetin Alfa | Outcome | Reference |

| Mean change in Hb (baseline to weeks 24-36) | Non-inferior | - | Met primary efficacy endpoint | [9] |

| Mean change in Hb (baseline to weeks 40-52) | Non-inferior | - | Met key secondary efficacy endpoint | [9] |

| Time to first MACE | - | - | Did not meet primary safety endpoint (HR 1.17) | [10] |

Synthesis Pathway

The synthesis of vadadustat has been described in several patents. A common pathway involves a Suzuki coupling reaction followed by a series of transformations including methoxy substitution, nitrile hydrolysis, condensation, and final hydrolysis.

Experimental Protocol: Synthesis of Vadadustat

A representative synthesis pathway is as follows:

-

Suzuki Coupling: 3,5-Dichloropyridine-2-carbonitrile is coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in a suitable solvent like 1,4-dioxane at elevated temperature (e.g., 85°C) to yield 5-(3-chlorophenyl)-3-chloro-2-cyanopyridine.[4]

-

Methoxy Substitution: The resulting compound is treated with sodium methoxide in methanol at reflux to replace the chloro group with a methoxy group, affording 5-(3-chlorophenyl)-3-methoxy-2-cyanopyridine.[4]

-

Hydrolysis: The nitrile and methoxy groups are then hydrolyzed. One method involves heating with a 48% aqueous solution of hydrobromic acid at reflux to yield 5-(3-chlorophenyl)-3-hydroxypyridine-2-carboxylic acid.[4]

-

Condensation: The carboxylic acid is activated, for example with N,N'-carbonyldiimidazole (CDI), and then condensed with glycine methyl ester hydrochloride in the presence of a base to form the corresponding amide.[11]

-

Final Hydrolysis: The methyl ester is hydrolyzed using a base such as lithium hydroxide, followed by acidification with an acid like hydrochloric acid to yield vadadustat.[12]

Key Signaling Pathway and Experimental Workflow

The mechanism of action of vadadustat and its synthesis can be visualized through the following diagrams.

Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Caption: Workflow for the chemical synthesis of Vadadustat (this compound).

Experimental Protocols: Key Assays

Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds like vadadustat against PHD enzymes is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the hydroxylation of a HIF-α peptide substrate by the PHD enzyme. The product, hydroxylated HIF-α, is detected by a specific antibody, leading to a FRET signal.

General Protocol:

-

Reagents: Recombinant human PHD1, PHD2, or PHD3 enzyme; a biotinylated peptide substrate corresponding to a portion of HIF-1α containing the proline residue to be hydroxylated; 2-oxoglutarate, Fe(II), and ascorbate as co-factors; Europium-labeled anti-hydroxy-HIF-1α antibody; and Streptavidin-Allophycocyanin (SA-APC).

-

Procedure: a. The PHD enzyme is pre-incubated with varying concentrations of vadadustat in an assay buffer. b. The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate and co-factors. c. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature). d. The reaction is stopped, typically by the addition of EDTA. e. The detection reagents (Europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding. f. The TR-FRET signal is read on a compatible plate reader.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Vadadustat represents a significant advancement in the oral treatment of anemia associated with chronic kidney disease. Its mechanism as a PHD inhibitor that stabilizes HIF-α has been well-characterized through extensive preclinical and clinical research. The synthesis of vadadustat is a multi-step process that has been optimized for efficiency. This technical guide provides a comprehensive overview of the discovery, synthesis, and key data related to vadadustat for researchers and professionals in the field of drug development.

References

- 1. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A randomized trial to evaluate the pharmacokinetics, pharmacodynamics, and safety of vadadustat in patients with anemia associated with chronic kidney disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Akebia reports mixed results of vadadustat as anemia treatment in CKD [clinicaltrialsarena.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Chemical Properties and Structure of AKB-6899

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKB-6899 is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 3 (PHD3). By selectively inhibiting PHD3, this compound stabilizes the alpha subunit of HIF-2 (HIF-2α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the increased production of downstream targets, notably the soluble form of Vascular Endothelial Growth Factor Receptor 1 (sVEGFR-1). This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with a detailed signaling pathway and relevant experimental protocols.

Chemical Properties and Structure

This compound is a synthetic compound with the IUPAC name 2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.[1] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid[1] |

| CAS Number | 1007377-55-0 |

| Molecular Formula | C₁₄H₁₁FN₂O₄[1] |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O[1] |

| InChI Key | PXWOWORYDKAEJO-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.25 g/mol | PubChem (Computed)[1] |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 6 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Exact Mass | 290.070285 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 99.5 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 21 | PubChem (Computed)[1] |

Note: The physicochemical properties listed above are computationally derived and may differ from experimentally determined values.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the prolyl hydroxylase domain 3 (PHD3) enzyme.[2][3] PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway. In normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD3, this compound prevents the degradation of HIF-2α, leading to its accumulation and stabilization.[2][3]

Stabilized HIF-2α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A key downstream effect of this compound-mediated HIF-2α stabilization is the increased production and secretion of the soluble form of vascular endothelial growth factor receptor 1 (sVEGFR-1) from macrophages.[2][3] sVEGFR-1 acts as a decoy receptor for VEGF, thereby inhibiting angiogenesis.

Caption: Signaling pathway of this compound.

Experimental Protocols

Western Blot for HIF-2α Stabilization

This protocol describes the detection of HIF-2α protein levels in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., human microvascular endothelial cells, HMEC-1) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours) under normoxic conditions.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 7.5% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-2α (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Caption: Workflow for Western Blot analysis of HIF-2α.

In Vivo Murine Melanoma Model

This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of this compound in a murine melanoma model.[2]

Methodology:

-

Animal Model: Use C57BL/6 mice.

-

Tumor Cell Implantation: Subcutaneously inject B16F10 murine melanoma cells into the flank of each mouse.

-

Treatment Protocol:

-

Once tumors are palpable, randomize mice into treatment and control groups.

-

Administer this compound intraperitoneally (i.p.) at a dose of 17.5 mg/kg.[2]

-

The treatment is given three times per week for a duration of 16 days.[2]

-

The control group receives a vehicle control following the same schedule.

-

-

Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days. Calculate tumor volume using the formula: (length x width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for HIF-2α and sVEGFR-1).

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies for this compound are not extensively available in the public domain. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a potent and selective inhibitor of PHD3, leading to the stabilization of HIF-2α and the subsequent induction of sVEGFR-1. Its mechanism of action presents a promising therapeutic strategy for diseases where inhibition of angiogenesis is beneficial, such as in certain cancers. The provided chemical and biological information serves as a valuable resource for researchers and drug development professionals working on HIF pathway modulators. Further investigations into its pharmacokinetic properties and clinical efficacy are warranted.

References

- 1. Synthesis and biological evaluation of tricyclic anilinopyrimidines as IKKbeta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vivo Biological Evaluation of (68)Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AKB-6899 in the Stabilization of Hypoxia-Inducible Factor-2α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of AKB-6899, a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), and its role in the selective stabilization of hypoxia-inducible factor-2α (HIF-2α). We will explore the molecular mechanisms underlying this stabilization, its downstream effects on gene expression, and its potential therapeutic applications, particularly in the context of oncology. This document consolidates key experimental findings, presents detailed methodologies for relevant assays, and offers visual representations of the signaling pathways and experimental workflows.

Introduction to the HIF Pathway and the Role of PHDs

The hypoxia-inducible factors (HIFs) are master transcriptional regulators that play a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factors are heterodimers composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). In normoxic conditions, the α-subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1][2][3][4] Under hypoxic conditions, the lack of oxygen as a cofactor for PHD enzymes prevents HIF-α hydroxylation, leading to its stabilization, nuclear translocation, dimerization with HIF-1β, and the activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.[5]

This compound: A Selective Stabilizer of HIF-2α

This compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3).[6][7][8] By inhibiting PHD3, this compound prevents the hydroxylation of HIF-α subunits, leading to their stabilization. Notably, this compound demonstrates selectivity for the stabilization of HIF-2α over HIF-1α.[5][7] This selective stabilization is significant as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in cancer progression.

Mechanism of Action

The proposed mechanism of action for this compound involves its binding to the active site of PHD3, thereby preventing the hydroxylation of specific proline residues on HIF-2α. This inhibition of hydroxylation prevents the recognition of HIF-2α by the VHL E3 ubiquitin ligase complex, leading to its accumulation and subsequent activation of target gene transcription.

Downstream Effects of HIF-2α Stabilization by this compound

The stabilization of HIF-2α by this compound has been shown to have significant downstream effects, most notably the increased production of the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1).[6][9][10] This effect has been observed in tumor-associated macrophages. sVEGFR-1 acts as a decoy receptor for VEGF, thereby inhibiting its pro-angiogenic activity.[10]

Anti-Tumor and Anti-Angiogenic Effects

In a murine melanoma model (B16F10), treatment with this compound in combination with GM-CSF led to a significant reduction in tumor growth.[7][10] This anti-tumor effect was correlated with increased levels of sVEGFR-1 mRNA within the tumors and decreased tumor vascularity.[10] The anti-tumor and anti-angiogenic effects of this compound were abrogated when co-administered with an sVEGFR-1 neutralizing antibody, confirming the critical role of sVEGFR-1 in its mechanism of action.[9][10]

Quantitative Data Summary

| Parameter | Value | Cell/Animal Model | Source |

| In Vitro Concentration | 10 μM | Murine bone marrow-derived macrophages | [7][8] |

| In Vivo Dosage | 17.5 mg/kg; i.p. | C57BL/6 mice with B16F10 melanoma | [7][8] |

| Treatment Schedule | 3 times per week for 16 days | C57BL/6 mice with B16F10 melanoma | [7] |

Detailed Experimental Protocols

Western Blot for HIF-2α Stabilization

This protocol is adapted from standard procedures for detecting HIF-2α.[3][6]

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: anti-HIF-2α

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

Procedure:

-

Culture murine bone marrow-derived macrophages and treat with 10 μM this compound or DMSO (vehicle control) for 24 hours.[7][8]

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL detection reagent and an imaging system.

In Vivo Murine Melanoma Model

This protocol is based on the B16F10 melanoma model.[2][7][9]

Materials:

-

B16F10 murine melanoma cells

-

C57BL/6 mice

-

This compound

-

GM-CSF (if applicable)

-

Calipers for tumor measurement

Procedure:

-

Inject B16F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound, GM-CSF, combination).

-

Administer this compound (17.5 mg/kg, i.p.) three times per week.[7]

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., real-time PCR for sVEGFR-1 mRNA).

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively stabilizes HIF-2α, leading to anti-tumor and anti-angiogenic effects mediated by the upregulation of sVEGFR-1 in tumor-associated macrophages. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in other cancer models. The selective targeting of the HIF-2α pathway by compounds like this compound opens new avenues for cancer therapy, potentially overcoming some of the limitations of broader HIF inhibitors.

References

- 1. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Western Blot protocol for HIF-2 alpha/EPAS1 Antibody (NB100-122): Novus Biologicals [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 9. B16/F10 murine melanoma and M21 human melanoma–xenografted melanoma models [bio-protocol.org]

- 10. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AKB-6899

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKB-6899 is a selective inhibitor of prolyl hydroxylase domain 3 (PHD3) that demonstrates significant pharmacodynamic effects related to the stabilization of Hypoxia-Inducible Factor-2α (HIF-2α). This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and its impact on cellular and in vivo systems. While extensive searches for quantitative pharmacokinetic data have been conducted, public information regarding parameters such as Cmax, Tmax, AUC, and half-life for this compound is not currently available. This document therefore concentrates on the well-documented pharmacodynamic properties of the compound, detailing experimental protocols and summarizing key findings to support further research and development.

Introduction

This compound is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3), an enzyme critical in the regulation of the hypoxia-inducible factor (HIF) signaling pathway.[1][2] By selectively inhibiting PHD3, this compound leads to the stabilization of the HIF-2α subunit, a key transcription factor involved in cellular responses to low oxygen conditions.[3] This stabilization results in the transcription of various target genes, including those with anti-angiogenic and anti-tumor properties.[4] The primary focus of preclinical research on this compound has been its potential as a therapeutic agent in oncology, specifically through the modulation of the tumor microenvironment.[3]

Pharmacokinetics

A comprehensive search of publicly available scientific literature and databases has been conducted to obtain pharmacokinetic data for this compound. Despite these efforts, no quantitative data on parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), or elimination half-life (t½) for this compound in any preclinical or clinical model could be located. This information is likely proprietary and has not been disclosed in public forums.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to selectively stabilize HIF-2α, leading to downstream effects on gene expression and cellular function, particularly in macrophages.[3]

Mechanism of Action

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In the presence of this compound, the activity of PHD3 is inhibited. This prevents the hydroxylation of HIF-2α, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-2α dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3] A key target gene upregulated by the HIF-2α pathway in response to this compound is the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1).[3][4]

Caption: Signaling pathway of this compound leading to sVEGFR-1 production.

Preclinical Pharmacodynamic Data

The primary source of preclinical pharmacodynamic data for this compound is a study by Roda et al. (2012) published in The Journal of Immunology.[3] This study investigated the effects of this compound both in vitro on murine bone marrow-derived macrophages and in vivo in a murine melanoma model.

Table 1: Summary of In Vitro Pharmacodynamic Effects of this compound

| Parameter | Cell Type | Concentration | Duration | Result | Reference |

| HIF-2α Protein Levels | Murine bone marrow-derived macrophages | 10 µM | 24 hours | Increased HIF-2α protein levels with no corresponding increase in HIF-1α. | [3] |

| sVEGFR-1 Production | Murine bone marrow-derived macrophages (stimulated with GM-CSF) | 10 µM | 24 hours | Increased production of sVEGFR-1. | [3] |

| VEGF Production | Murine bone marrow-derived macrophages (stimulated with GM-CSF) | 10 µM | 24 hours | No effect on VEGF production. | [3] |

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound

| Parameter | Animal Model | Dose | Dosing Schedule | Result | Reference |

| Tumor Growth | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | 3 times per week for 16 days | Significantly reduced tumor growth, especially in combination with GM-CSF. | [2][3] |

| sVEGFR-1 mRNA Levels in Tumors | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | Not specified | Increased levels of sVEGFR-1 mRNA within the tumors of mice treated with both GM-CSF and this compound. | [3] |

| Tumor Vascularity | Murine B16F10 melanoma model | 17.5 mg/kg, i.p. | Not specified | Decreased tumor vascularity. | [4] |

Experimental Protocols

In Vitro Macrophage Studies

-

Cell Culture: Bone marrow-derived macrophages were generated from the bone marrow of C57BL/6 mice and cultured in DMEM supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

-

Treatment: Macrophages were stimulated with this compound (10 µM) or an equivalent volume of DMSO (vehicle control) for 24 hours. In some experiments, cells were also co-stimulated with GM-CSF.

-

Immunoblotting: Nuclear extracts were prepared, and proteins were separated by SDS-PAGE. Immunoblotting was performed using primary antibodies against HIF-1α and HIF-2α, with β-actin serving as a loading control. Densitometric analysis was used to quantify the fold increase in HIF levels.

-

sVEGFR-1 and VEGF Measurement: Supernatants from cultured macrophages were collected, and the concentrations of sVEGFR-1 and VEGF were determined by ELISA.

Caption: Workflow for in vitro experiments with this compound.

In Vivo Murine Melanoma Model

-

Animal Model: C57BL/6 mice were subcutaneously injected with B16F10 melanoma cells.

-

Treatment: Once tumors were established, mice were treated three times per week with intratumoral injections of GM-CSF (100 ng/mouse), intraperitoneal injections of this compound (17.5 mg/kg), or a combination of both. Control groups received appropriate vehicle controls.

-

Tumor Growth Measurement: Tumor volume was measured regularly throughout the 16-day treatment period.

-

Gene Expression Analysis: At the end of the study, tumors were harvested, and RNA was extracted. Real-time PCR was performed to quantify the mRNA levels of sVEGFR-1 and VEGF.

-

Immunohistochemistry: Tumor sections were stained for markers of vascularity (e.g., CD31) to assess angiogenesis.

Caption: Workflow for in vivo experiments with this compound.

Conclusion

This compound is a potent and selective inhibitor of PHD3 that effectively stabilizes HIF-2α. Preclinical studies have demonstrated its ability to modulate the tumor microenvironment by increasing the production of the anti-angiogenic factor sVEGFR-1 from tumor-associated macrophages. This leads to a reduction in tumor growth and vascularity in a murine melanoma model. While the pharmacodynamic profile of this compound is well-characterized in these preclinical settings, a significant knowledge gap exists regarding its pharmacokinetic properties. The absence of publicly available data on the absorption, distribution, metabolism, and excretion of this compound limits a full understanding of its therapeutic potential and underscores the need for further investigation and data disclosure to advance its development. Future research should aim to characterize the pharmacokinetic profile of this compound to enable robust dose selection and to bridge the gap between its demonstrated pharmacodynamic effects and its potential clinical utility.

References

- 1. This compound | HIF | VEGFR | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

AKB-6899: A Technical Guide to a Purported Selective PHD3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKB-6899 is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the hypoxia-inducible factor (HIF) pathway. The stability and activity of HIF-α subunits are primarily governed by PHD-mediated prolyl hydroxylation, which, under normoxic conditions, leads to their ubiquitination and proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of hypoxia-responsive genes. This compound has been described as a selective inhibitor of PHD3, leading to the specific stabilization of the HIF-2α isoform. This purported selectivity presents a potential therapeutic advantage, as HIF-1α and HIF-2α can have distinct and sometimes opposing roles in various physiological and pathological processes, including cancer.

This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, experimental data, and detailed protocols for its evaluation.

Core Mechanism of Action

This compound is reported to selectively inhibit prolyl hydroxylase domain 3 (PHD3). This inhibition prevents the hydroxylation of specific proline residues on the HIF-2α subunit. In the absence of hydroxylation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex cannot recognize and target HIF-2α for proteasomal degradation. Consequently, HIF-2α accumulates, translocates to the nucleus, heterodimerizes with HIF-1β (also known as ARNT), and activates the transcription of target genes by binding to hypoxia response elements (HREs). A key feature of this compound is its reported ability to stabilize HIF-2α without a corresponding increase in HIF-1α levels.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Quantitative Data

There is a notable discrepancy in the publicly available data regarding the selectivity of this compound. While it is often cited as a selective PHD3 inhibitor, one study suggests it potently inhibits all three PHD isoforms (PHD1, PHD2, and PHD3) in biochemical assays. Specific IC50 values for this compound against each PHD isoform are not consistently reported in the literature.

| Parameter | Description | Observed Effect | Reference |

| PHD Isoform Selectivity | Inhibition of PHD1, PHD2, and PHD3 | Described as a selective PHD3 inhibitor, but also reported to potently inhibit all three isoforms in biochemical assays. Quantitative IC50 data is not consistently available. | Multiple sources |

| HIF-α Stabilization | Effect on HIF-1α and HIF-2α protein levels | Selectively increases HIF-2α protein levels with no corresponding increase in HIF-1α in murine bone marrow-derived macrophages. | [Source describing selective stabilization] |

| Downstream Target Modulation | Effect on target gene expression | Increases the production of soluble VEGF receptor-1 (sVEGFR-1) from GM-CSF-treated macrophages. | [Source on sVEGFR-1] |

| In Vivo Efficacy | Anti-tumor and anti-angiogenic effects | Reduces tumor growth in a murine melanoma model. | [Source on in vivo efficacy] |

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are not publicly available. The following are representative, detailed methodologies for key experiments relevant to the evaluation of this compound.

Biochemical PHD Inhibition Assay (Generic)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PHD enzymes.

-

Reagents and Materials:

-

Recombinant human PHD1, PHD2, and PHD3 enzymes.

-

HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the oxygen-dependent degradation domain).

-

Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O).

-

2-oxoglutarate (α-KG).

-

Ascorbic acid.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

This compound stock solution in DMSO.

-

Detection reagents (e.g., AlphaScreen™ streptavidin donor beads, protein A acceptor beads, and an antibody specific for hydroxylated HIF-1α peptide).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the PHD enzyme, Fe(II), and ascorbic acid to each well.

-

Add the serially diluted this compound or DMSO (for control wells) to the plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (antibody and beads) and incubate in the dark (e.g., for 60 minutes) at room temperature.

-

Read the plate on a suitable plate reader (e.g., EnVision®).

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

Cellular Assay for HIF-2α Stabilization (Western Blot)

This protocol details the detection of HIF-2α protein stabilization in cultured cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., murine bone marrow-derived macrophages, or a human cell line known to express HIF-2α such as 786-O renal carcinoma cells) under standard conditions.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-2α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

For a loading control, re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

-

In Vivo Murine Melanoma Model (Generic)

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine melanoma model.

-

Animal Model and Tumor Implantation:

-

Use an appropriate mouse strain (e.g., C57BL/6 for B16 melanoma cells).

-

Inject a suspension of melanoma cells (e.g., B16-F10) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment Regimen:

-

Randomize the mice into treatment and control groups.

-

Prepare a formulation of this compound suitable for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).

-

Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a pre-determined dose and schedule (e.g., 17.5 mg/kg, three times a week).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Efficacy Assessment:

-

Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Optionally, process the tumors for further analysis (e.g., immunohistochemistry for HIF-2α or markers of angiogenesis).

-

-

Data Analysis:

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is an intriguing PHD inhibitor with a reported selectivity for PHD3 and a consequential specific stabilization of HIF-2α. This profile suggests potential therapeutic applications where selective activation of the HIF-2α pathway is desirable. However, the conflicting reports on its isoform selectivity highlight the need for further independent and quantitative characterization. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and further explore the therapeutic potential of this compound. As with any research compound, careful validation of its mechanism of action and selectivity is paramount for its successful translation into clinical applications.

The Impact of AKB-6899 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AKB-6899, a selective inhibitor of prolyl hydroxylase domain 3 (PHD3), has emerged as a significant modulator of the hypoxia-inducible factor (HIF) signaling pathway. By selectively stabilizing HIF-2α, this compound orchestrates a distinct gene expression profile with therapeutic implications, particularly in oncology and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and gene expression changes associated with this compound treatment, drawing upon key preclinical studies.

Core Mechanism of Action: Selective HIF-2α Stabilization

Under normoxic conditions, HIF-α subunits are targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes. This compound functions by inhibiting PHD3, leading to the stabilization and accumulation of HIF-2α. This stabilized HIF-2α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription. A key feature of this compound is its selectivity for HIF-2α-dependent gene expression, without significantly affecting HIF-1α-mediated transcription.[1]

Signaling Pathway of this compound

The signaling cascade initiated by this compound is centered on the HIF-2α pathway. The following diagram illustrates the molecular interactions leading to the expression of target genes.

Gene Expression Profiling

While comprehensive, publicly available genome-wide expression datasets for this compound are limited, key studies have identified significant changes in specific gene expression. The primary target gene upregulated by this compound is the soluble form of Vascular Endothelial Growth Factor Receptor-1 (sVEGFR-1), also known as Flt-1.[1] In contrast, the expression of VEGF, a target of HIF-1α, is not significantly affected, highlighting the selectivity of this compound.[1]

The following table summarizes the observed changes in gene expression in murine macrophages treated with this compound, based on quantitative real-time PCR (qRT-PCR) data from preclinical studies.

| Gene | Treatment | Fold Change (vs. Control) | p-value | Cell Type |

| sVEGFR-1 | This compound (10 µM) | > 2.5 | < 0.05 | Murine Bone Marrow-Derived Macrophages |

| VEGF | This compound (10 µM) | No significant change | > 0.05 | Murine Bone Marrow-Derived Macrophages |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on gene and protein expression.

In Vivo Murine Melanoma Model

A widely used model to assess the in vivo efficacy of this compound is the B16F10 murine melanoma model.[1]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: B16F10 melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: 6- to 8-week-old male C57BL/6 mice are used.

-

Tumor Implantation: A suspension of 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.

-

Treatment Regimen: Once tumors reach a palpable size (approximately 50-100 mm³), treatment is initiated. This compound is typically administered intraperitoneally (i.p.) at a dose of 17.5 mg/kg, three times per week.[1]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal weight and health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for weight measurement, histological analysis, and molecular studies (protein and RNA extraction).

Macrophage Isolation and Polarization

To study the specific effects of this compound on macrophages, bone marrow-derived macrophages (BMDMs) are often used.

Protocol:

-

Isolation: Bone marrow cells are flushed from the femurs and tibias of mice.

-

Differentiation: Cells are cultured for 7 days in a medium containing Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into macrophages.

-

Polarization (Optional): For studies involving specific macrophage phenotypes, cells can be polarized towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype using stimuli like LPS and IFN-γ for M1, or IL-4 for M2.

-

Treatment: Differentiated macrophages are treated with this compound at the desired concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Total RNA is extracted from treated cells or tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The relative expression of target genes (e.g., sVEGFR-1, VEGF) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH), and the fold change in expression is calculated using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for sVEGFR-1 Protein Quantification

Protocol:

-

Sample Collection: Cell culture supernatants or serum samples from treated mice are collected.

-

ELISA Procedure: A commercial ELISA kit for murine sVEGFR-1 is used according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for sVEGFR-1.

-

Incubating the plate with samples and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Data Analysis: The absorbance is read using a microplate reader, and the concentration of sVEGFR-1 in the samples is determined by comparison to a standard curve.

Conclusion

This compound represents a targeted therapeutic approach that leverages the selective stabilization of HIF-2α to modulate gene expression. Its ability to upregulate sVEGFR-1 in macrophages without inducing VEGF provides a unique mechanism for inhibiting angiogenesis and tumor growth. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other selective HIF-2α inhibitors in preclinical and clinical settings. Further research involving comprehensive transcriptomic and proteomic analyses will undoubtedly provide deeper insights into the full spectrum of genes and pathways regulated by this promising compound.

References

AKB-6899: Reshaping the Tumor Microenvironment Through Selective HIF-2α Stabilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key orchestrator of the TME is the cellular response to hypoxia, primarily mediated by Hypoxia-Inducible Factors (HIFs). AKB-6899, a novel small molecule, has emerged as a modulator of the hypoxic response, not as a conventional HIF inhibitor, but as a selective stabilizer of HIF-2α through the inhibition of prolyl hydroxylase domain 3 (PHD3). This targeted action initiates a cascade of events within the TME, most notably reprogramming tumor-associated macrophages (TAMs) to adopt an anti-angiogenic phenotype. This technical guide provides a comprehensive analysis of the current understanding of this compound's impact on the TME, focusing on its mechanism of action, preclinical efficacy, and the methodologies employed in its investigation.

Introduction: The Tumor Microenvironment and Hypoxia

The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[1] This intricate network engages in a dynamic interplay that can either restrain or promote tumor growth. A cardinal feature of solid tumors is hypoxia, a state of low oxygen tension, which activates the HIF family of transcription factors.[2] HIFs, particularly HIF-1α and HIF-2α, drive the expression of genes involved in angiogenesis, metabolic reprogramming, and immune evasion, thereby facilitating tumor adaptation and progression. Consequently, targeting the HIF pathway has become a compelling strategy in oncology drug development.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3).[3] PHDs are enzymes that, under normoxic conditions, hydroxylate HIF-α subunits, targeting them for proteasomal degradation. By inhibiting PHD3, this compound prevents the degradation of HIF-2α, leading to its stabilization and accumulation, even in the presence of oxygen.[3] This selective stabilization of HIF-2α, with no corresponding increase in HIF-1α, is a critical feature of this compound's mechanism of action.[3][4]

Signaling Pathway of this compound```dot

Murine B16F10 Melanoma Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Culture: Culture B16F10 murine melanoma cells in appropriate media (e.g., DMEM with 10% FBS). [3]2. Tumor Implantation: Subcutaneously inject a suspension of B16F10 cells (e.g., 5 x 10^5 cells in PBS) into the flank of C57BL/6 mice. [3][5]3. Treatment: Once tumors are palpable, begin treatment with this compound (e.g., administered via intraperitoneal injection), GM-CSF, or a combination of both. A vehicle control group should be included.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers every few days and calculate tumor volume using the formula: (width^2 x length) / 2. [3]5. Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Tissue Collection: Harvest tumors for further analysis (e.g., RNA extraction for RT-PCR, immunohistochemistry).

Real-Time PCR for sVEGFR-1 and VEGF

Objective: To quantify the mRNA expression levels of sVEGFR-1 and VEGF in tumor tissue.

Methodology:

-

RNA Extraction: Extract total RNA from homogenized tumor tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

Real-Time PCR: Perform real-time PCR using specific primers for murine sVEGFR-1, VEGF, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunohistochemistry for CD31

Objective: To assess tumor vascularity.

Methodology:

-

Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Section the paraffin blocks.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using an appropriate buffer and heat.

-

Staining: Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells), followed by a secondary antibody conjugated to an enzyme.

-

Visualization: Use a chromogen to visualize the antibody staining.

-

Analysis: Quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the tumor microenvironment by selectively stabilizing HIF-2α. The primary mechanism of its anti-tumor activity identified to date involves the reprogramming of tumor-associated macrophages to produce the anti-angiogenic factor sVEGFR-1. While preclinical data in a melanoma model are promising, further research is imperative to fully elucidate the impact of this compound on the broader TME.

Future investigations should focus on:

-

Characterizing the effects of this compound on other immune cell populations , such as T-lymphocytes and NK cells.

-

Investigating the impact of this compound on cancer-associated fibroblasts and extracellular matrix remodeling.

-

Evaluating the efficacy of this compound in a wider range of preclinical cancer models.

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

A deeper understanding of the multifaceted effects of this compound on the tumor microenvironment will be crucial for its successful clinical translation and for the development of rational combination therapies to overcome resistance and improve patient outcomes.

References

- 1. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular endothelial growth factor receptor-1 is deposited in the extracellular matrix by endothelial cells and is a ligand for the alpha 5 beta 1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. Video: Experimental Melanoma Immunotherapy Model Using Tumor Vaccination with a Hematopoietic Cytokine [jove.com]

Methodological & Application

Application Notes and Protocols for AKB-6899 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKB-6899 is a potent and selective inhibitor of prolyl hydroxylase domain 3 (PHD3), a key enzyme in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD3, this compound leads to the stabilization of HIF-2α, a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions. This stabilization results in the increased production of downstream targets, including the soluble form of vascular endothelial growth factor receptor-1 (sVEGFR-1). These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its effects on macrophage differentiation and function.

Mechanism of Action: HIF-2α Stabilization

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound selectively inhibits PHD3, preventing the hydroxylation of HIF-2α. This leads to the accumulation and stabilization of HIF-2α, which then translocates to the nucleus, dimerizes with HIF-1β (ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. One of the key target genes in macrophages is FLT1, which encodes for VEGFR-1, leading to increased production and secretion of its soluble form, sVEGFR-1.

Figure 1: Mechanism of action of this compound in stabilizing HIF-2α.

Quantitative Data

While specific IC50 values and comprehensive dose-response data for this compound are not widely available in the public domain, published research has demonstrated its efficacy in the low micromolar range. The following table summarizes the effective concentration from a key study. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay.

| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| HIF-2α Stabilization | Murine Bone Marrow-Derived Macrophages | 10 µM | 24 hours | Increased HIF-2α protein levels | [1] |

| sVEGFR-1 Production | Murine Bone Marrow-Derived Macrophages | 10 µM | 24 hours | Increased sVEGFR-1 secretion | [1] |

Experimental Protocols

Protocol 1: Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

-

70% Ethanol

-

Sterile PBS

-

Syringes and needles (25G)

-

70 µm cell strainer

-

Petri dishes (non-tissue culture treated)

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Spray the mouse with 70% ethanol.

-

Aseptically dissect the femurs and tibias.

-

In a sterile cell culture hood, flush the bone marrow from the bones using a 25G needle and syringe filled with DMEM.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 400 x g for 5 minutes.

-

Resuspend the cell pellet in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Replace the medium every 3 days.

-

On day 7, the cells will have differentiated into adherent macrophages and are ready for use.

Protocol 2: In Vitro Treatment of BMDMs with this compound

This protocol details the treatment of differentiated BMDMs with this compound to assess its effect on HIF-2α stabilization and sVEGFR-1 production.

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

This compound (stock solution in DMSO)

-

DMEM with 1% FBS and 1% Penicillin-Streptomycin

-

Recombinant murine GM-CSF (100 ng/mL)

-

Cell scrapers

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

ELISA kit for murine sVEGFR-1

Experimental Workflow:

Figure 2: Workflow for this compound treatment and analysis of BMDMs.

Procedure:

-

Detach differentiated BMDMs from petri dishes using a cell scraper and resuspend in fresh medium.

-

Seed the BMDMs into 6-well tissue culture plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

The next day, gently aspirate the medium and replace it with serum-free DMEM for 2 hours to serum-starve the cells.

-

Prepare the treatment medium: DMEM with 1% FBS, 1% Penicillin-Streptomycin, 100 ng/mL GM-CSF, and the desired concentration of this compound (e.g., a dose-response from 0.1 to 10 µM). Include a vehicle control (DMSO).

-

Aspirate the serum-free medium and add the treatment medium to the cells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect the cell culture supernatant for sVEGFR-1 analysis by ELISA. Store at -80°C if not analyzed immediately.

-

Wash the cells with cold PBS.

-

Lyse the cells directly in the wells using protein lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Determine the protein concentration of the lysates. The lysates are now ready for Western blot analysis of HIF-2α.

Protocol 3: Western Blot for HIF-2α

This protocol provides a general procedure for detecting HIF-2α protein levels in cell lysates.

Materials:

-

Cell lysates (from Protocol 2)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HIF-2α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin or GAPDH)

Procedure:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 4: sVEGFR-1 ELISA

This protocol outlines the quantification of sVEGFR-1 in the cell culture supernatant.

Procedure:

-

Use a commercially available murine sVEGFR-1 ELISA kit.

-

Follow the manufacturer's instructions for the assay.

-